(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with the CAS Number 1327173-44-3. This molecule features a chromene core, a furan ring, and a fluoro-substituted phenyl group, indicating its potential for diverse chemical behavior and applications in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of 406.4 g/mol .
This compound can be classified as a chromene derivative, which is known for its biological activity, including potential anti-cancer and anti-inflammatory properties. The presence of functional groups such as the fluoro-substituted phenyl and furan moieties enhances its chemical reactivity and biological interactions.
The synthesis of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step organic synthesis process. Key steps include:
Common reagents used in these syntheses include various catalysts, solvents, and protective groups to ensure high purity and yield. Reaction conditions such as temperature, pressure, and reaction time are critical for optimizing the yield of the desired product .
The molecular structure of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide can be represented using various structural formulas:
CC1=C(C=CC(=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4The compound's structure features multiple functional groups that contribute to its chemical properties, including:
This compound can undergo various chemical reactions, including:
Common reagents for these reactions may include:
The mechanism of action for (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific biological targets, potentially including enzymes or receptors. The binding affinity and activity modulation can lead to various biological effects, making it a candidate for therapeutic applications.
Detailed studies are necessary to elucidate its precise mechanism of action, which could reveal insights into its potential medicinal uses .
While specific physical properties like density or melting point are not available, the compound's molecular weight (406.4 g/mol) provides insight into its general behavior in chemical environments.
The presence of functional groups suggests that this compound may exhibit:
Relevant data on toxicity indicates that it is very toxic to aquatic life with long-lasting effects .
The unique structure of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide positions it for potential applications in several scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8